molecular formula C21H27N2+ B13148942 3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine

Katalognummer: B13148942
Molekulargewicht: 307.5 g/mol
InChI-Schlüssel: IQGAFEMCHBAPBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine is a complex organic compound with a unique structure that combines elements of piperidine and benzazepine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and benzazepine precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature conditions to drive the reactions to completion.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzobbenzazepine is unique due to its specific combination of piperidine and benzazepine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C21H27N2+

Molekulargewicht

307.5 g/mol

IUPAC-Name

3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine

InChI

InChI=1S/C21H27N2/c1-23(13-5-2-6-14-23)16-17-9-12-21-19(15-17)11-10-18-7-3-4-8-20(18)22-21/h3-4,7-9,12,15,22H,2,5-6,10-11,13-14,16H2,1H3/q+1

InChI-Schlüssel

IQGAFEMCHBAPBZ-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1(CCCCC1)CC2=CC3=C(C=C2)NC4=CC=CC=C4CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.